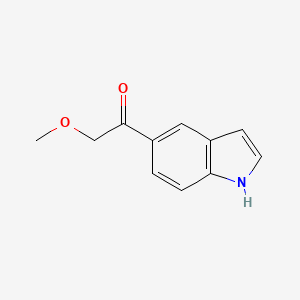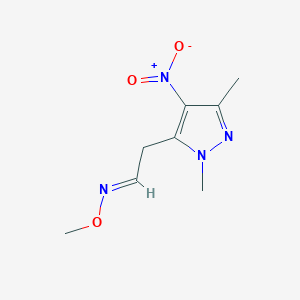
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound known for its diverse range of applications in scientific research, medicine, and industry. This compound features a sulfonyl group, a pyrrolidine ring, and a dimethylpyrimidine moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves multiple steps. One common method starts with the synthesis of 4,6-dimethylpyrimidin-2-ol. This intermediate is then reacted with 1-bromopyrrolidine to introduce the pyrrolidine moiety. Subsequent sulfonylation with a sulfonyl chloride derivative forms the sulfonyl pyrrolidine intermediate, which is finally coupled with 4-acetamidophenyl derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically utilizes large-scale organic synthesis techniques. Key steps include the preparation of intermediates in bulk, rigorous purification processes to ensure the purity of each intermediate, and optimized reaction conditions to maximize yield and efficiency. Automation and continuous flow processes are often employed to increase production scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions including:
Oxidation: : The sulfonyl group can be further oxidized under specific conditions to form sulfonic acids or sulfonate esters.
Reduction: : Reductive cleavage of the sulfonyl group can yield the corresponding thiol derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl group.
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles like amines, alcohols, or thiols under basic or neutral conditions.
Major Products:
Applications De Recherche Scientifique
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied in various fields:
Chemistry: : Utilized as a model compound to study sulfonyl group reactivity and pyrimidine ring interactions.
Biology: : Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease states.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its sulfonyl group can form strong hydrogen bonds or ionic interactions, while the pyrrolidine ring provides structural stability and specificity. The dimethylpyrimidine moiety enhances binding affinity and selectivity for particular biological targets, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can be compared with compounds such as:
N-(4-((3-((2,4-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide: : Similar structure but with a different pyrimidine substitution pattern, affecting its reactivity and biological activity.
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)sulfonyl)phenyl)acetamide: : Incorporates a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic properties and target specificity.
N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide: : A variant with a propionamide group, which may influence its solubility and metabolic stability.
By comparing these compounds, researchers can identify unique structural features and optimize the chemical and biological properties for specific applications.
Propriétés
IUPAC Name |
N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-10-13(2)20-18(19-12)26-16-8-9-22(11-16)27(24,25)17-6-4-15(5-7-17)21-14(3)23/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFSLRXUZMRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)
![3-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B2611878.png)


![4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B2611883.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide](/img/structure/B2611887.png)

![1-benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2611889.png)

![1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine](/img/structure/B2611895.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2611896.png)
